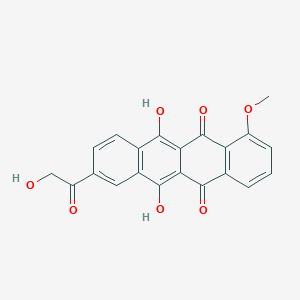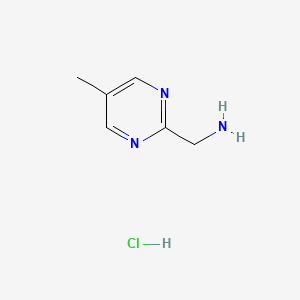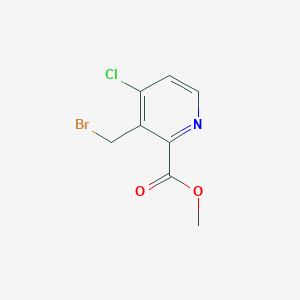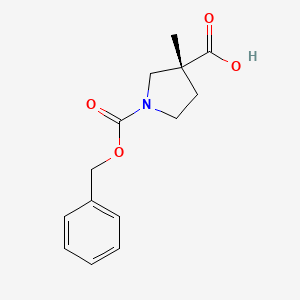
5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy-
Vue d'ensemble
Description
5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- is a useful research compound. Its molecular formula is C21H14O7 and its molecular weight is 378.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be definitively identified. It’s worth noting that compounds with similar structures have been found to interact with various cellular components, influencing cell function and behavior .
Mode of Action
The compound’s mode of action is not fully understood at this time. It’s believed to interact with its targets, causing changes in their function. For instance, some studies suggest that it may induce cell killing by ADCC, CDC, and induction of apoptosis
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other compounds, it’s plausible that it may influence a variety of biochemical pathways, leading to downstream effects that impact cellular function .
Pharmacokinetics
Its molecular weight is 290.27 , and it has a melting point of 350-351°C . These properties could potentially impact its bioavailability, but more research is needed to confirm this.
Result of Action
It’s believed to have the potential to influence cell behavior, possibly leading to changes in cell function and viability .
Analyse Biochimique
Biochemical Properties
5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with quinone reductase, an enzyme involved in the reduction of quinones to hydroquinones . This interaction is crucial as it helps in the detoxification of quinones, preventing oxidative stress in cells. Additionally, 5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- can act as a ligand for the synthesis of supramolecular coordination complexes, indicating its role in complex biochemical pathways .
Cellular Effects
The effects of 5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Moreover, this compound can alter cellular metabolism by
Propriétés
IUPAC Name |
6,11-dihydroxy-8-(2-hydroxyacetyl)-1-methoxytetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c1-28-14-4-2-3-11-15(14)21(27)17-16(19(11)25)20(26)12-7-9(13(23)8-22)5-6-10(12)18(17)24/h2-7,22,24,26H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDYQVGJPCBKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C=C(C=C4)C(=O)CO)C(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20761868 | |
| Record name | 6,11-Dihydroxy-8-(hydroxyacetyl)-1-methoxytetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20761868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105612-58-6 | |
| Record name | 6,11-Dihydroxy-8-(hydroxyacetyl)-1-methoxytetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20761868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride](/img/structure/B1430137.png)



![Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1430145.png)
![3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1430147.png)
![8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B1430148.png)
![Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1430150.png)
![7,7-Difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B1430152.png)





